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Compound of Interest

Compound Name:
2-Bromo-n-(2-

chlorophenyl)acetamide

CAS No.: 5439-11-2

Cat. No.: B1361512

Get Quote

Introduction & Physicochemical Profile
2-Bromo-N-(2-chlorophenyl)acetamide is a privileged electrophilic scaffold in medicinal

chemistry. It serves as a "linchpin" intermediate due to its dual reactivity:

Electrophilic

-Carbon: Susceptible to

displacement by amines, thiols, and phenols (synthesis of peptidomimetics and ion channel
blockers).

Amide-Directed Cyclization: Precursor for 7-chlorooxindoles via intramolecular Friedel-Crafts

alkylation (Stollé synthesis), a key core in kinase inhibitors.
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Property Specification

Chemical Name 2-Bromo-N-(2-chlorophenyl)acetamide

Correct CAS 5439-11-2

Molecular Formula

Molecular Weight 248.50 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DCM, EtOAc, DMSO; Insoluble in

water

Key Motif -Haloacetamide (Alkylating agent)

Protocol A: Synthesis of the Intermediate
Objective: Preparation of 2-Bromo-N-(2-chlorophenyl)acetamide from 2-chloroaniline.

Rationale: The use of bromoacetyl bromide allows for a rapid, high-yielding acylation.

Dichloromethane (DCM) is chosen for its solvent properties and ease of workup.

Materials
2-Chloroaniline (1.0 eq)

Bromoacetyl bromide (1.1 eq)[3][4]

Triethylamine (

) (1.2 eq)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and

a dropping funnel. Purge with

.
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Solubilization: Dissolve 2-chloroaniline (20 mmol) in anhydrous DCM (50 mL). Cool the

solution to 0°C using an ice bath.

Base Addition: Add

(24 mmol) to the solution. Note: The base neutralizes the HBr generated, preventing
protonation of the aniline.

Acylation: Dropwise add bromoacetyl bromide (22 mmol) dissolved in DCM (10 mL) over 30

minutes.

Observation: A white precipitate (triethylammonium bromide) will form immediately.

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–3 hours. Monitor by

TLC (Hexane:EtOAc 3:1).

Workup (Self-Validating Step):

Wash reaction mixture with 1M HCl (2 x 30 mL). Critical: Removes unreacted aniline.

Wash with Sat.

(2 x 30 mL). Critical: Neutralizes excess acid/bromide.

Wash with Brine, dry over

, and concentrate in vacuo.

Purification: Recrystallize from Ethanol/Hexane if necessary.

Analytical Checkpoint
1H NMR (

): Look for the singlet at

4.05 ppm (

-Br). The disappearance of the broad
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signal of aniline (

3.8 ppm) confirms acylation.

Protocol B: Synthesis of 7-Chlorooxindole (Stollé
Synthesis)
Objective: Intramolecular cyclization to form the oxindole core. Mechanism: Friedel-Crafts

Alkylation. The 2-chloro substituent directs cyclization to the 6-position (forming the 7-chloro

isomer).

Materials
Intermediate from Protocol A (1.0 eq)

Aluminum Chloride (

) (3.0 eq)

Chlorobenzene (Solvent/High boiling point)

Step-by-Step Procedure
Mixing: In a heavy-walled pressure tube or RBF, mix the intermediate (10 mmol) with

anhydrous

(30 mmol).

Heating: Add chlorobenzene (10 mL) and heat the mixture to 130°C for 4–6 hours.

Caution: HCl gas is evolved. Use a scrubber.[5]

Quench: Cool to RT and carefully pour onto crushed ice/HCl mixture.

Extraction: Extract with Ethyl Acetate (3x).

Purification: The product, 7-chlorooxindole, often precipitates or can be purified via column

chromatography.
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Protocol C: Nucleophilic Substitution ( )
Objective: Synthesis of N-substituted glycinamide derivatives (e.g., with Morpholine). Rationale:

The Finkelstein condition (addition of KI) generates a transient, more reactive iodo-intermediate

in situ.

Materials
Intermediate from Protocol A (1.0 eq)

Morpholine (1.2 eq)[6]

Potassium Carbonate (

) (2.0 eq)

Potassium Iodide (KI) (0.1 eq - Catalyst)

Acetonitrile (ACN)

Step-by-Step Procedure
Dissolution: Dissolve the intermediate (5 mmol) in ACN (20 mL).

Reagent Addition: Add

(10 mmol), KI (0.5 mmol), and Morpholine (6 mmol).

Reflux: Heat to reflux (80°C) for 6 hours.

Monitoring: TLC should show the disappearance of the starting material (

) and appearance of a polar spot (

).

Isolation: Filter inorganic salts. Concentrate the filtrate. The residue is typically pure enough

for biological screening.

Visualized Workflows
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Synthesis & Application Pathways

Path A: Heterocycle Synthesis

Path B: Peptidomimetics
2-Chloroaniline

(Precursor)
2-Bromo-N-(2-chlorophenyl)acetamide

(CAS 5439-11-2)
Acylation

+ Bromoacetyl Bromide
(DCM, Et3N, 0°C) AlCl3, 130°C

(Stollé Synthesis)

Amine (R2-NH), K2CO3
(SN2 Substitution)

7-Chlorooxindole
(Kinase Inhibitor Core)

N-Substituted
Glycinamide

Click to download full resolution via product page

Figure 1: Divergent synthesis workflow showing the generation of the intermediate and its two

primary application pathways: cyclization to oxindoles and substitution to glycinamides.[7][6]

Safety & Handling
Alkylating Hazard:

-Bromoacetamides are potent alkylating agents. They are lachrymators and potential
sensitizers. All operations must be conducted in a fume hood.

Skin Contact: Double-glove (Nitrile) is recommended. In case of contact, wash immediately

with 5% sodium thiosulfate (to neutralize alkylating potential) followed by soap and water.

Waste Disposal: Quench excess alkylating agent with dilute ammonia or thiosulfate before

disposal into halogenated waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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